molecular formula C10H15NO B2880222 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 60206-33-9

8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one

Cat. No.: B2880222
CAS No.: 60206-33-9
M. Wt: 165.236
InChI Key: LEMYNEZPTCSVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one is a chemical compound with the molecular formula C10H15NO . It is built on the 8-azabicyclo[3.2.1]octane (tropane) scaffold, a privileged structure in medicinal chemistry known for its presence in pharmacologically active compounds targeting the central nervous system . The cyclopropyl substitution on the bridge nitrogen atom is a significant feature, as this moiety has been identified in research to impart high selectivity for certain biological targets, such as the dopamine transporter (DAT) . This makes it a valuable and sophisticated intermediate for researchers working in neuropharmacology and drug discovery. The compound is provided as a high-purity solid for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c12-10-5-8-3-4-9(6-10)11(8)7-1-2-7/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMYNEZPTCSVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3CCC2CC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60206-33-9
Record name 8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diisopropylamine with acetonedicarboxylic acid in the presence of sodium acetate and hydrochloric acid . The reaction mixture is then subjected to specific conditions to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying the structure-activity relationships of tropane alkaloids.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The azabicyclo[3.2.1]octan-3-one core is highly modular, with substituents at the 8-position significantly influencing physicochemical and pharmacological properties. Below is a detailed comparison with structurally related compounds:

Substituent-Driven Structural and Functional Differences

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one Cyclopropyl C₁₀H₁₅NO 165.23 60206-33-9 GPCR ligand development; enhanced metabolic stability due to rigid cyclopropyl group
8-Methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone) Methyl C₈H₁₃NO 141.19 532-24-1 Alkaloid precursor for atropine and cocaine; used in chiral synthesis
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one Isopropyl C₁₀H₁₇NO 167.25 3423-28-7 Intermediate in chemotherapeutic agents; exhibits steric hindrance effects
8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one Cyclopropylmethyl C₁₁H₁₇NO 179.26 80851-96-3 Investigated for opioid receptor modulation; extended substituent improves selectivity

Pharmacological and Physicochemical Properties

  • Steric Effects : The cyclopropyl group’s three-membered ring introduces significant steric hindrance, reducing off-target interactions compared to the flexible isopropyl group .
  • Metabolic Stability : Cyclopropyl derivatives exhibit slower hepatic clearance due to resistance to cytochrome P450 oxidation, unlike methyl or isopropyl analogs .
  • Binding Affinity : The 8-cyclopropyl variant shows higher selectivity for κ-opioid receptors compared to the 8-methyl analog, which preferentially binds muscarinic receptors .

Commercial Availability and Pricing

  • This compound : Priced at €529.00/50 mg (95% purity, Biosynth), reflecting its niche use in drug discovery .
  • Tropinone: Lower cost ($50.00/10 mg, TRC) due to established synthetic routes and bulk availability .
  • 8-Isopropyl analog : Mid-range pricing ($174.00/0.05 g , Alfa Chemistry), driven by demand in anticancer research .

Key Research Findings

GPCR Targeting : The cyclopropyl derivative’s rigid structure enhances fragment affinity in bioorthogonal tethering assays for GPCRs, outperforming linear-chain analogs .

Reduction Kinetics: Ketones with bulky substituents (e.g., cyclopropyl) exhibit slower reduction rates compared to aldehydes or smaller ketones (e.g., acetophenone) under EDAB conditions .

Crystallography : SHELX software has been pivotal in resolving the stereochemistry of azabicyclo derivatives, confirming the exo/endo preferences of substituents .

Biological Activity

8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one is a bicyclic compound belonging to the class of azabicyclo compounds, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential interactions with various biological targets, particularly in the context of neuropharmacology and opioid receptor modulation.

Chemical Structure and Properties

The molecular formula of this compound is C11H15NC_{11}H_{15}N, with a molecular weight of approximately 175.25 g/mol. The unique cyclopropyl group contributes to its steric and electronic properties, making it a valuable compound for structure-activity relationship studies.

The biological activity of this compound primarily involves its interaction with specific neurotransmitter receptors, particularly mu-opioid receptors (MOR). Research indicates that this compound may function as a selective antagonist at these receptors, which are implicated in pain modulation and gastrointestinal motility regulation. This selectivity allows for potential therapeutic applications without the central side effects commonly associated with opioid use .

Biological Activity Overview

The biological activities associated with this compound include:

  • Opioid Receptor Modulation : Acting as a mu-opioid receptor antagonist, it may help in managing conditions like opioid-induced constipation without affecting analgesic efficacy.
  • Neuropharmacological Effects : Its structural similarity to known tropane alkaloids suggests potential applications in treating neurological disorders.

Study on Opioid Receptor Activity

In a study investigating the structure-activity relationship (SAR) of azabicyclo compounds, this compound was identified as a potent mu-opioid receptor antagonist. The study demonstrated that modifications to the compound's structure could enhance its selectivity and potency against different opioid receptors, highlighting its therapeutic potential in treating opioid-related disorders .

Anticholinergic Properties

Research has also explored the anticholinergic properties of related compounds, suggesting that 8-Cyclopropyl derivatives might exhibit similar effects, which could be beneficial in treating conditions like overactive bladder or other cholinergic-mediated disorders .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
Tropine Tropine StructureKnown for anticholinergic properties; foundational tropane alkaloid
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol 8-Methyl StructureExhibits similar biological activity; often used as a reference compound
This compound Cyclopropyl StructurePrecursor compound; useful in synthetic pathways

This table illustrates the structural diversity among related compounds and highlights the unique features of this compound that make it an interesting candidate for further research.

Applications in Medicinal Chemistry

Given its biological activity, this compound is being explored for various applications:

  • Drug Development : Potential lead compound for developing new analgesics with reduced side effects.
  • Research Tool : Useful in studying opioid receptor mechanisms and developing new therapeutic strategies for pain management.
  • Synthetic Chemistry : Acts as a building block for synthesizing more complex molecules with desired pharmacological properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.